

# Spectroscopic Data of Ethyl Formate: An Indepth Technical Guide

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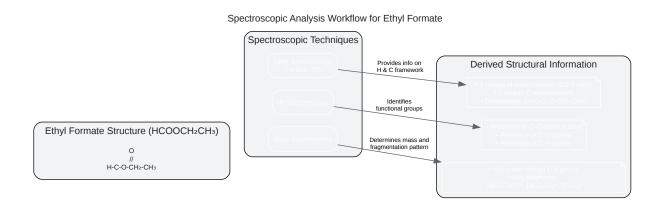
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl formate** ( $C_3H_6O_2$ ), a common solvent and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable reference points for compound identification and structural elucidation. Detailed experimental protocols for acquiring such data are also provided.

# **Structural and Spectroscopic Correlation**

The various spectroscopic techniques provide complementary information to confirm the structure of **ethyl formate**. Proton and Carbon NMR identify the number and connectivity of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (specifically the ester), and mass spectrometry determines the molecular weight and common fragmentation patterns.





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Caption: Workflow illustrating how NMR, IR, and Mass Spec provide distinct structural data for **ethyl formate**.

### **Data Presentation**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl formate**.

## <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl3 Frequency: 90 MHz



| Chemical Shift<br>(δ) ppm | Multiplicity | Integration | Coupling<br>Constant (J)<br>Hz | Assignment                          |
|---------------------------|--------------|-------------|--------------------------------|-------------------------------------|
| ~8.03                     | Singlet      | 1H          | N/A                            | H-C=O                               |
| ~4.22                     | Quartet      | 2H          | ~7.1 Hz                        | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~1.29                     | Triplet      | 3H          | ~7.1 Hz                        | -O-CH <sub>2</sub> -CH <sub>3</sub> |

Table 1: <sup>1</sup>H NMR data for **ethyl formate**.[1][2]

# <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub> Frequency: 15.09 MHz

| Chemical Shift (δ) ppm | Assignment                          |
|------------------------|-------------------------------------|
| ~161.4                 | H-C=O                               |
| ~60.1                  | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~14.2                  | -O-CH₂-CH₃                          |

Table 2: 13C NMR data for ethyl formate.[3][4][5]

## Infrared (IR) Spectroscopic Data

Sample Preparation: Liquid Film

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type | Functional Group |
|--------------------------------|----------------|------------------|
| ~2980                          | C-H Stretch    | Alkane           |
| ~1720                          | C=O Stretch    | Ester            |
| ~1180                          | C-O Stretch    | Ester            |

Table 3: Key IR absorption peaks for ethyl formate.[6][7]



### Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion  |  |
|----------------------------|--|--|
| 74                         | [C₃H6O₂] <sup>+</sup> (Molecular Ion)  |  |
| 46                         | [CH <sub>2</sub> O <sub>2</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>6</sub> O] <sup>+</sup> |  |
| 45                         | [HCOO] <sup>+</sup> or [OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                            |  |
| 29                         | [CHO] <sup>+</sup> or [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                              |  |
| 28                         | [CO]+  |  |

Table 4: Major fragmentation peaks in the mass spectrum of **ethyl formate**.[8][9][10]

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may vary.

# Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-25 mg of **ethyl formate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.[11][12] For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[11][12] Ensure the solution is homogeneous and free of any particulate matter by filtering if necessary.[11]
- Instrument Setup: Place the NMR tube in a spinner and insert it into the spectrometer's magnet.
- Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.



### Data Acquisition:

- <sup>1</sup>H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. A small number of scans (e.g., 8 or 16) is usually sufficient for a proton spectrum.
- <sup>13</sup>C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required.
- Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): For a pure liquid sample like **ethyl formate**, the spectrum can be obtained directly as a thin film.[13] Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[14] Place a second salt plate on top to create a thin, uniform liquid film between the plates.[14]
- Instrument Setup: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Background Collection: Before running the sample, a background spectrum is collected with nothing in the sample beam (or with clean, empty salt plates). This allows the instrument to subtract signals from atmospheric water and carbon dioxide.
- Sample Spectrum Collection: The sample is then scanned. The instrument software
  automatically ratios the sample spectrum against the background spectrum to produce the
  final absorbance or transmittance spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

### **Mass Spectrometry (MS)**



- Sample Introduction: For a volatile liquid like **ethyl formate**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[15] The sample is vaporized by heating in the injection port.[15]
- Ionization (Electron Ionization EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M+).
   [15]
- Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments. This fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the base peak).

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